4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzo[d][1,2,3]triazole core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves multi-step organic reactions. One common approach is the sequential halogenation of a benzo[d][1,2,3]triazole precursor. The process may involve:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under radical conditions.
Chlorination: Chlorine can be introduced via electrophilic aromatic substitution using reagents such as chlorine gas or sulfuryl chloride.
Iodination: The iodination step often employs iodine monochloride (ICl) or other iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloro-2-phenyl-2H-benzo[d][1,2,3]triazol-5-amine: Lacks the iodine atom, resulting in different chemical properties.
4-Bromo-6-chloro-2-(4-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: Iodine is positioned differently, affecting its reactivity.
4-Bromo-6-chloro-2-(3-fluorophenyl)-2H-benzo[d][1,2,3]triazol-5-amine: Fluorine replaces iodine, leading to distinct chemical behavior.
Uniqueness
The presence of bromine, chlorine, and iodine in 4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine makes it unique compared to similar compounds. The specific arrangement of these halogens imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H7BrClIN4 |
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Molecular Weight |
449.47 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-(3-iodophenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C12H7BrClIN4/c13-10-11(16)8(14)5-9-12(10)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2 |
InChI Key |
AZNYXOVGTKSCGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)Cl |
Origin of Product |
United States |
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